Benzenesulfonimidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

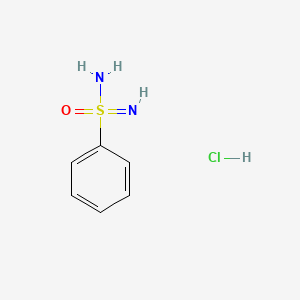

Benzenesulfonimidamide hydrochloride is an organosulfur compound characterized by the presence of a sulfonimidamide group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonimidamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green solvents and optimization of reaction conditions are crucial to minimize environmental impact and enhance efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonimidates or sulfoximines under specific conditions.

Reduction: Reduction reactions can convert the sulfonimidamide group to sulfonamides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonimidamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfonimidates, sulfoximines, and sulfonamides, each with distinct structural and functional properties .

Applications De Recherche Scientifique

Benzenesulfonimidamide hydrochloride and its derivatives have been investigated for their biological activities, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the efficacy of benzenesulfonamidic compounds against various bacterial strains. For example, derivatives synthesized with carboxamide functionalities exhibited significant antimicrobial activity. In one study, specific compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.28 mg/mL against A. niger and 6.72 mg/mL against E. coli . These findings suggest that benzenesulfonimidamide derivatives could serve as potential candidates for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Properties

This compound has also been studied for its anticancer properties. Compounds derived from this structure have shown promising results in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and progression. For instance, certain derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity and potential for use as anticancer agents . Additionally, some compounds induced apoptosis in breast cancer cell lines, further supporting their therapeutic potential .

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that can be optimized for better yield and selectivity.

Enantioselective Synthesis

A notable advancement in the synthesis of benzenesulfonimidamide derivatives is the use of enantioselective acylation methods employing cinchona alkaloid catalysts. This approach allows for the production of enantiomerically enriched products, which are crucial for enhancing the biological activity of pharmaceutical compounds . The use of a combinatorial matrix approach has proven effective in screening for optimal catalysts and substrates, leading to improved reaction outcomes.

Reaction Mechanisms

The reaction mechanisms involved in synthesizing benzenesulfonimidamides often include palladium-mediated amidation processes and base-promoted reactions with substituted benzenesulfonyl chlorides . These methodologies not only enhance yield but also allow for the introduction of various functional groups that can modulate biological activity.

Case Studies

Several case studies illustrate the applications of this compound in drug discovery and development.

Drug Discovery Initiatives

In one initiative, researchers focused on optimizing benzenesulfonamidic compounds to enhance their solubility and bioavailability while maintaining or improving their pharmacological efficacy. The modifications included structural alterations that resulted in increased aqueous solubility without compromising antitumor potency .

Clinical Implications

Another study examined the off-target effects of sulfonamidic compounds on carbonic anhydrases, revealing insights into interpatient variability in drug exposure during clinical trials . This underscores the importance of understanding the pharmacokinetics and dynamics of benzenesulfonamidic drugs to optimize therapeutic regimens.

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| 4a | Antimicrobial | Pseudomonas aeruginosa | 6.67 mg/mL |

| 4d | Antimicrobial | Escherichia coli | 6.72 mg/mL |

| 4e | Anticancer | MDA-MB-231 | IC50 10.93 nM |

| 4c | Anti-inflammatory | Rat-paw edema model | 94.69% inhibition |

Mécanisme D'action

The mechanism of action of benzenesulfonimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidamide group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its potential use as an enzyme inhibitor in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfonamides: These compounds share a similar sulfonamide group but differ in their overall structure and reactivity.

Sulfoximines: These compounds contain a sulfoximine group and are known for their stability and unique reactivity.

Sulfonimidates: These compounds are closely related to sulfonimidamides and are often used as intermediates in the synthesis of other sulfur-containing compounds.

Uniqueness

Its ability to undergo multiple types of chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .

Activité Biologique

Benzenesulfonimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and antiproliferative activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known to enhance the biological activity of various compounds. The general structure can be represented as follows:

This compound's unique properties stem from the presence of both the benzenesulfonyl and imidamide moieties, which contribute to its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that benzenesulfonimidamide derivatives exhibit significant antibacterial properties. In a study evaluating various benzenesulfonamides, compounds were tested against common bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, with some compounds showing MIC values as low as 6.63 mg/mL against S. aureus .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

Antifungal Activity

The antifungal efficacy of benzenesulfonimidamide has also been explored. Compounds derived from this class have shown promising results against fungal pathogens, indicating their potential use in treating fungal infections .

Anti-inflammatory Activity

In vivo studies have reported that certain derivatives of benzenesulfonimidamide significantly reduce inflammation in animal models. For instance, compounds demonstrated up to 94.69% inhibition of carrageenan-induced rat paw edema at specific time intervals .

| Time (h) | % Inhibition |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in cancer cell lines such as MDA-MB-231 (breast cancer). Notably, one derivative induced apoptosis significantly more than the control group, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A study focused on the synthesis and evaluation of new benzenesulfonamides showed that several derivatives exhibited strong antibacterial activity with selectivity for certain bacterial strains over others . This highlights the importance of structural modifications in enhancing bioactivity.

- Mechanistic Insights : Mechanistic studies indicated that some benzenesulfonamides inhibit carbonic anhydrases (CAs), enzymes crucial for bacterial growth and survival. Compounds showed IC50 values ranging from 10.93 to 25.06 nM for CA IX, demonstrating selectivity that could be leveraged for therapeutic applications .

- Comprehensive Evaluation : A comprehensive evaluation of various derivatives revealed a spectrum of biological activities, including antioxidant properties alongside antimicrobial effects, which are essential for developing multi-target drugs .

Propriétés

IUPAC Name |

(aminosulfonimidoyl)benzene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.ClH/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H3,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWPKJSRMZXZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.